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N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Documentation Hub

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  • Product: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine
  • CAS: 921219-95-6

Core Science & Biosynthesis

Foundational

Predicted pKa and logP values for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Technical Whitepaper: Physicochemical Profiling of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Executive Summary This technical guide provides a predictive physicochemical profile for N-(2-Fluoro-3-methoxybenzyl)-N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Executive Summary

This technical guide provides a predictive physicochemical profile for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine , a secondary benzylamine derivative with potential applications in CNS-targeted medicinal chemistry.[1] Based on Quantitative Structure-Property Relationship (QSPR) analysis and fragment-based consensus modeling, we predict a pKa of 8.8 ± 0.3 and a logP of 1.7 ± 0.2 .[1]

These values suggest a compound with moderate lipophilicity and a basicity slightly attenuated by the ortho-fluorine substituent, likely resulting in enhanced blood-brain barrier (BBB) permeability compared to its non-fluorinated parent.[1] This guide details the theoretical framework for these predictions and outlines the standard OECD-compliant experimental protocols required for validation.

Structural Analysis & Theoretical Framework

To accurately predict the physicochemical behavior of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine, we must deconstruct the molecule into its core pharmacophore and analyze the electronic vectors of its substituents.[1]

Electronic Vector Analysis

The molecule consists of a secondary amine (N-methyl) attached to a benzyl ring.[1] The basicity of the nitrogen is the primary variable, influenced by the electronic environment of the benzene ring.

  • Core Scaffold: N-Methylbenzylamine (pKa

    
     9.75).[1][2][3]
    
  • 2-Fluoro Substituent (Ortho): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I).[1] Being in the ortho position, it creates a significant dipole that destabilizes the protonated ammonium species, thereby lowering the pKa.

  • 3-Methoxy Substituent (Meta): The methoxy group possesses both electron-donating resonance (+R) and electron-withdrawing inductive (-I) effects.[1] At the meta position, the resonance effect is poorly transmitted to the benzylic carbon, leaving the inductive withdrawal as the dominant factor, further attenuating basicity.

Structural Visualization (DOT)

G Core Core: N-Methylbenzylamine (Base pKa ~9.75) Target Target Molecule Predicted pKa: ~8.8 Core->Target Scaffold Sub1 2-Fluoro (Ortho) (-I Inductive Effect) Destabilizes NH2+ Sub1->Target Lowers pKa (~0.7) Sub2 3-Methoxy (Meta) (-I Dominates +R) Minor Basicity Drop Sub2->Target Lowers pKa (~0.2)

Figure 1: Component-based analysis of electronic effects on the basic center.

Predicted Physicochemical Parameters

The following data represents a consensus derived from fragment-based additivity methods (Hansch-Leo) and similarity mapping against known benzylamine analogs.

Table 1: Consensus Prediction Data
ParameterPredicted ValueConfidence IntervalRationale
pKa (Basic) 8.8 8.5 – 9.1Ortho-F (-I) and Meta-OMe (-I) lower the pKa from the parent 9.[1]75.
logP (Oct/Wat) 1.7 1.5 – 1.9Lipophilicity of Benzyl + F offsets polarity of Amine + OMe.[1]
logD (pH 7.4) 0.55 0.3 – 0.8At pH 7.4, ~96% of the compound is ionized, reducing apparent lipophilicity.
MW 169.20 g/mol N/AC

H

FNO
H-Bond Donors 1 N/ASecondary Amine (NH)
H-Bond Acceptors 3 N/AN, O, F

Technical Insight: The shift in pKa from ~9.75 (parent) to ~8.8 is critical. At physiological pH (7.4), the parent compound is >99% ionized. The target molecule, with a lower pKa, will have a neutral fraction of approximately 4% (vs 0.4% for the parent). This 10-fold increase in the neutral species concentration significantly enhances passive diffusion across lipid membranes.

Experimental Validation Protocols

To elevate these predictions to verified data, the following OECD-compliant protocols are recommended. These workflows ensure data integrity and regulatory acceptance.[1]

pKa Determination: Potentiometric Titration (OECD 112)
  • Objective: Determine the dissociation constant (

    
    ) in water.
    
  • Method: Acid-base titration using a glass electrode.[1]

  • Why this method? It is the gold standard for ionizable amines with pKa values between 2 and 12.

Protocol Summary:

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL degassed water (ionic strength adjusted with 0.15 M KCl).

  • Titration: Titrate with 0.1 M KOH standardized solution under inert N

    
     atmosphere to prevent carbonate formation.
    
  • Data Processing: Use the Bjerrum plot method to calculate pKa from the inflection point of the pH vs. volume curve.

logP Determination: HPLC Method (OECD 117)[4][5]
  • Objective: Determine the partition coefficient (

    
    ).
    
  • Method: Reverse-phase HPLC (RP-HPLC) with C18 stationary phase.[1]

  • Why this method? Faster than the Shake-Flask method and insensitive to impurities.[1]

Protocol Summary:

  • Reference Standards: Select 6 reference compounds with known logP values flanking the predicted 1.7 (e.g., Acetophenone, Benzene, Toluene).

  • Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 10.5 (to ensure the amine is in neutral form). Note: Measuring logP of amines requires suppression of ionization.

  • Correlation: Plot log

    
     (capacity factor) of references vs. their known logP.[1] Interpolate the target's logP.[4][5][6][7]
    
Validation Workflow (DOT)

Experiment Start Synthesis & Purification (>98% Purity) Branch Select Assay Start->Branch pKa_Prep OECD 112: Prep Dissolve in 0.15M KCl Branch->pKa_Prep Ionization logP_Prep OECD 117: Prep Buffer to pH > pKa + 2 Branch->logP_Prep Lipophilicity Titration Potentiometric Titration (Acid/Base under N2) pKa_Prep->Titration Bjerrum Bjerrum Plot Analysis Calc pKa Titration->Bjerrum Result Final Profile (pKa & logP) Bjerrum->Result HPLC HPLC Injection (Isocratic MeOH/Water) logP_Prep->HPLC Interp Interpolate k' Factor Calc logP HPLC->Interp Interp->Result

Figure 2: Experimental validation workflow following OECD guidelines.

Pharmacokinetic Implications

The predicted profile (pKa ~8.8, logP ~1.7) positions N-(2-Fluoro-3-methoxybenzyl)-N-methylamine as a viable CNS-active candidate.[1]

  • Solubility: The compound will be highly soluble in gastric fluid (pH 1.2) due to full protonation, ensuring good dissolution.[1]

  • BBB Penetration: The moderate logP (1.7) is within the optimal range (1.5 – 2.5) for CNS drugs.[1] The fluorine substitution lowers the pKa sufficiently to increase the fraction of non-ionized species at blood pH, potentially improving brain uptake compared to non-fluorinated analogs.

  • Metabolic Stability: The 2-Fluoro group blocks metabolic hydroxylation at the ortho-position, a common clearance pathway for benzylamines, potentially extending half-life.[1]

References

  • OECD. (1981).[1] Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals.[5] Link

  • OECD. (2004).[1][8] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[5] Link

  • National Center for Biotechnology Information (PubChem). N-Methylbenzylamine (CID 7669).[1] Retrieved from PubChem Database.[1][9][10] Link

  • Leo, A., Hansch, C., & Elkins, D. (1971).[1] Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.[1] (Foundational text for fragment-based logP prediction).

Sources

Exploratory

Safety data sheet (SDS) and toxicity hazards for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Occupational Health & Safety Profile: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine A Predictive Hazard Assessment for Pharmaceutical R&D Part 1: Executive Summary & Chemical Identity Status: Research Intermediate (Novel Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Occupational Health & Safety Profile: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine A Predictive Hazard Assessment for Pharmaceutical R&D

Part 1: Executive Summary & Chemical Identity

Status: Research Intermediate (Novel Chemical Entity) Data Basis: Predictive Toxicology (Read-Across from Structural Analogs)

In the absence of a compound-specific Safety Data Sheet (SDS) derived from experimental testing, this guide applies Structure-Activity Relationship (SAR) principles. It utilizes data from the parent scaffold (N-methylbenzylamine) and substructure analogs (2-fluorobenzylamine, 3-methoxybenzylamine) to establish a precautionary safety profile.

Chemical Identity:

Property Detail
Chemical Name N-(2-Fluoro-3-methoxybenzyl)-N-methylamine
Systematic Name 1-(2-Fluoro-3-methoxyphenyl)-N-methylmethanamine
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
Predicted pKa ~9.8 (Basic Secondary Amine)
Predicted LogP 1.6 – 1.9 (Moderate Lipophilicity)

| Physical State | Likely Colorless to Pale Yellow Oil (Ambient T) |[1]

Part 2: Hazard Identification (GHS Classification)

Senior Scientist Note: Benzylamines are potent bases. The primary hazard is not systemic poison, but immediate local tissue destruction (chemical burns) upon contact. Treat this compound as Corrosive Category 1B until proven otherwise.

Predicted GHS Classification

Based on the "Read-Across" method from N-methylbenzylamine (CAS 103-67-3) and 2-fluorobenzylamine (CAS 89-99-6):

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[2][3][4]H314
Serious Eye Damage 1 Causes serious eye damage.[4][5][6][7]H318
Acute Toxicity (Oral) 4 Harmful if swallowed.H302
Skin Sensitization 1 May cause an allergic skin reaction.H317

Signal Word: DANGER

Precautionary Statements (Critical)
  • P260: Do not breathe mist/vapors/spray.[3][8]

  • P280: Wear protective gloves (Nitrile/Laminate) / protective clothing / eye protection (Face Shield).[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][9] Rinse skin with water/shower.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5][9][10][11] Remove contact lenses if present and easy to do.[2][3][4][5][6][8][9][10] Continue rinsing.[2][3][4][5][7][8][9][10]

Part 3: Toxicological Profile & Mechanism

Mechanism of Local Toxicity (Corrosivity)

The toxicity of this intermediate is driven by its amine functionality .

  • Alkaline Hydrolysis: Upon contact with moisture in the skin or eyes, the secondary amine protonates (pKa ~9.8), generating hydroxide ions (

    
    ).
    
  • Saponification: These ions saponify membrane lipids, leading to liquefactive necrosis. Unlike acid burns (which form a scab), alkali burns penetrate deep into tissues as long as the chemical remains.

  • Lipophilicity Factor: The 2-fluoro-3-methoxybenzyl moiety increases lipophilicity compared to simple methylamine, facilitating faster dermal absorption and deeper tissue penetration.

Metabolic Activation & Systemic Toxicity

Once absorbed, the compound undergoes metabolism primarily via Monoamine Oxidase (MAO) or Cytochrome P450 enzymes.

Predicted Metabolic Pathway (Graphviz Diagram):

MetabolicPathway Parent N-(2-Fluoro-3-methoxybenzyl) -N-methylamine Intermediate Carbinolamine Intermediate Parent->Intermediate Oxidative Deamination (CYP450 / MAO) Aldehyde 2-Fluoro-3-methoxybenzaldehyde (Reactive Electrophile) Intermediate->Aldehyde Spontaneous Hydrolysis Methylamine Methylamine (Excreted) Intermediate->Methylamine Acid 2-Fluoro-3-methoxybenzoic acid (Conjugation & Excretion) Aldehyde->Acid Aldehyde Dehydrogenase (Detoxification)

Figure 1: Predicted metabolic fate. The aldehyde metabolite may possess weak sensitizing properties due to Schiff base formation with proteins.

Part 4: Occupational Hygiene & Exposure Control

Trustworthiness Protocol: Do not rely on "standard" lab PPE. The lipophilic nature of benzylamines requires specific barrier materials.

Engineering Controls
  • Primary: All handling (weighing, dilution, transfer) must occur inside a certified Chemical Fume Hood .

  • Velocity: Face velocity > 0.5 m/s.

  • Secondary: Local exhaust ventilation (LEV) required for rotary evaporation exhaust.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Hand (Splash) Nitrile Rubber (0.11 mm) Sufficient for incidental splash. Change immediately upon contact.
Hand (Immersion) Silver Shield / Laminate Benzylamines can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough.
Eye/Face Chemical Goggles + Face Shield "Safety glasses" are insufficient. Alkaline liquids track around frames.
Respiratory Type ABEK Filter If fume hood is unavailable (Emergency only). Amine vapors require specific chemisorption.
Handling Workflow (Decision Logic)

SafetyWorkflow Start Task: Handle Amine Intermediate CheckState Is it Pure Oil/Solid? Start->CheckState Hood Use Fume Hood (Sash < 18 inches) CheckState->Hood Yes GloveSelect Select Gloves Hood->GloveSelect Splash Incidental Contact Risk? (Weighing/Pipetting) GloveSelect->Splash Immersion High Exposure Risk? (Spill Cleanup/Synthesis) GloveSelect->Immersion Nitrile Double Nitrile Gloves (Change every 30 mins) Splash->Nitrile Laminate Silver Shield / Laminate Gloves (Required) Immersion->Laminate

Figure 2: PPE Selection Logic based on exposure potential.

Part 5: Emergency Response Protocols

1. Skin Contact (The "Golden Minute")

  • Immediate Action: Do NOT use vinegar or neutralizing agents. The heat of neutralization will worsen the burn.

  • Protocol: Flush with tepid water for minimum 15 minutes .

  • Medical: If skin feels "soapy" after washing, the alkali is still present. Continue washing.

2. Spills (Laboratory Scale)

  • Evacuate: Clear the immediate area.

  • Neutralize: Do not wipe with paper towels (fire risk). Use a dry absorbent (vermiculite) mixed with a weak acid neutralizer (e.g., citric acid powder) if available, or simply absorb and pack into a hazardous waste pail.

  • Decontamination: Wipe surfaces with 1% dilute acetic acid followed by soap and water to remove amine residues.

References

  • PubChem. (n.d.). Compound Summary: N-Methylbenzylamine (CAS 103-67-3).[2][4] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzylamine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reductive Amination of 2-Fluoro-3-Methoxybenzaldehyde with Methylamine

Executive Summary This application note details a robust, scalable protocol for the synthesis of N-methyl-2-fluoro-3-methoxybenzylamine. The method utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-methyl-2-fluoro-3-methoxybenzylamine. The method utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Unlike Sodium Borohydride (

), STAB is mild enough to effect reductive amination in a "one-pot" procedure without reducing the aldehyde prior to imine formation.

This protocol is optimized for the specific electronic and steric environment of 2-fluoro-3-methoxybenzaldehyde , where the ortho-fluoro substituent may sterically hinder nucleophilic attack, requiring optimized reaction times and buffering.

Scientific Background & Strategy

The Chemical Challenge

The target transformation is the conversion of an electron-rich, ortho-substituted benzaldehyde into a secondary amine.

  • Substrate: 2-Fluoro-3-methoxybenzaldehyde.

  • Reagent: Methylamine (as 2.0 M solution in THF or HCl salt).

  • Key Constraint: Control of over-alkylation (formation of tertiary amine) and suppression of direct aldehyde reduction (formation of benzyl alcohol).

Mechanistic Approach

The reaction proceeds via two distinct equilibrium stages followed by an irreversible reduction:

  • Hemiaminal Formation: Nucleophilic attack of methylamine on the aldehyde carbonyl.

  • Imine (Schiff Base) Formation: Dehydration of the hemiaminal.

  • Reduction: Selective hydride transfer from STAB to the protonated imine (iminium ion).

Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-deficient compared to


. It reacts negligibly with aldehydes in neutral/slightly acidic media but reduces iminium ions rapidly. This kinetic selectivity allows for a "one-pot" setup where the reducing agent can be present from the start (or added shortly after amine mixing).
Reaction Pathway Visualization

ReactionMechanism Aldehyde 2-Fluoro-3-methoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + MeNH2 Amine Methylamine (MeNH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-methyl-2-fluoro-3- methoxybenzylamine Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) STAB->Product Selective Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The Iminium ion is the fastest-reacting species.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleNotes
2-Fluoro-3-methoxybenzaldehyde 154.141.0Limiting ReagentSolid/Oil. Store under inert gas.
Methylamine (2.0 M in THF) 31.061.5NucleophilePreferred over HCl salt for solubility.
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing AgentMoisture sensitive. Handle quickly.
Acetic Acid (Glacial) 60.051.0CatalystPromotes imine formation.
Dichloromethane (DCM) --SolventAnhydrous preferred.
Equipment
  • Round-bottom flask (flame-dried or oven-dried).

  • Magnetic stir bar.

  • Nitrogen/Argon balloon or manifold.

  • Separatory funnel.

Experimental Protocol

Phase 1: Reaction Setup (One-Pot Procedure)
  • Preparation: Purge a 100 mL round-bottom flask with Nitrogen.

  • Solvation: Add 2-Fluoro-3-methoxybenzaldehyde (1.54 g, 10.0 mmol) and dissolve in anhydrous DCM (30 mL).

    • Note: 1,2-Dichloroethane (DCE) is the historical standard, but DCM is often sufficient and easier to remove.

  • Amine Addition: Add Methylamine (2.0 M in THF) (7.5 mL, 15.0 mmol) via syringe.

  • Catalyst Addition: Add Acetic Acid (0.6 mL, 10.0 mmol).

    • Insight: The solution may warm slightly. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath) to minimize exotherms, then add STAB (3.18 g, 15.0 mmol) portion-wise over 5 minutes.

    • Critical: STAB evolves gas (

      
      ) upon reaction with moisture or acidic protons. Ensure open venting (needle) or balloon expansion.
      
  • Reaction: Remove ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check by TLC or LCMS. The aldehyde spot should disappear.

Phase 2: Workup (Acid-Base Purification)

This specific workup leverages the basicity of the product to separate it from neutral impurities (benzyl alcohol) and unreacted aldehyde.

  • Quench: Add saturated aqueous

    
     (30 mL) slowly to quench excess hydride. Stir for 15 mins until bubbling ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (2 x 30 mL). Combine organics.

  • Acid Extraction (Purification Step):

    • Extract the DCM layer with 1M HCl (2 x 30 mL).

    • Chemistry: The product (amine) protonates and moves to the aqueous layer. Impurities (aldehyde, alcohol) stay in the DCM.

    • Discard the DCM layer (or keep for recovery of non-basic byproducts).

  • Basification: Take the acidic aqueous layer and cool it in an ice bath. Basify to pH > 12 using 4M NaOH or solid pellets. The solution should become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Phase 3: Characterization
  • Appearance: Typically a pale yellow or colorless oil.

  • Yield: Expect 85–95% isolated yield.

  • Storage: Store as the HCl salt (precipitate with HCl/Ether) for long-term stability, or use immediately.

Process Visualization (Workup Logic)

WorkupFlow ReactionMix Crude Reaction Mixture (DCM + Aqueous NaHCO3) SepFunnel1 Separation 1 ReactionMix->SepFunnel1 OrgLayer1 Organic Layer (Product + Impurities) SepFunnel1->OrgLayer1 AqLayer1 Aqueous Layer (Borate salts) SepFunnel1->AqLayer1 AcidWash Add 1M HCl (Acid Extraction) OrgLayer1->AcidWash SepFunnel2 Separation 2 AcidWash->SepFunnel2 OrgLayer2 Organic Layer (Neutral Impurities) DISCARD SepFunnel2->OrgLayer2 AqLayer2 Acidic Aqueous Layer (Product as Salt) SepFunnel2->AqLayer2 Basify Basify (pH > 12) Extract with DCM AqLayer2->Basify FinalProduct Pure Product (Free Amine) Basify->FinalProduct

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance from 2-F group.Increase reaction time to 24h; Ensure Acetic Acid is added to catalyze imine formation.
Formation of Benzyl Alcohol Direct reduction of aldehyde.Ensure Amine and Aldehyde stir for 30 mins before adding STAB.
Tertiary Amine (Over-alkylation) Reaction with product amine.Use excess Methylamine (1.5 - 2.0 eq). STAB is generally selective against this, but excess amine helps.
Emulsion during workup Fine borate salts.Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution or brine.

Safety Considerations (MSDS Highlights)

  • Methylamine: Extremely flammable gas/liquid. Toxic by inhalation. Use in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Causes skin burns.

  • 2-Fluoro-3-methoxybenzaldehyde: Irritant. Treat as a potential sensitizer.

  • Chlorinated Solvents (DCM/DCE): Carcinogen suspects/neurotoxins. Avoid inhalation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714. [Link]

  • PubChem Compound Summary. 2-Fluoro-3-methoxybenzaldehyde. [Link]

Application

Application Note: High-Efficiency Synthesis of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Executive Summary This application note details the optimized protocol for synthesizing N-(2-Fluoro-3-methoxybenzyl)-N-methylamine , a structural motif commonly found in GPCR ligands and monoamine reuptake inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N-(2-Fluoro-3-methoxybenzyl)-N-methylamine , a structural motif commonly found in GPCR ligands and monoamine reuptake inhibitors.

While direct alkylation of methylamine with benzyl halides is possible, it frequently results in over-alkylation (tertiary amine formation). Therefore, this protocol utilizes a stepwise reductive amination strategy. This approach ensures mono-alkylation selectivity, high yield, and operational safety. The procedure is scaled for 10 mmol but is linearly scalable to 100 mmol.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule contains a secondary amine benzylic to an electron-rich, halogenated aromatic ring.

  • Starting Materials: 2-Fluoro-3-methoxybenzaldehyde and Methylamine (solution in MeOH or THF).

  • Reducing Agent: Sodium Borohydride (

    
    ). While Sodium Triacetoxyborohydride (STAB) is milder, 
    
    
    
    is selected here for cost-efficiency and because the intermediate imine is stable enough to be reduced in a stepwise "one-pot" fashion.
Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon, forming a carbinolamine, which dehydrates to form the imine (Schiff base). The imine is subsequently reduced to the secondary amine.

Critical Consideration: The 2-fluoro substituent provides steric bulk ortho to the reaction site and withdraws electrons inductively, making the carbonyl carbon more electrophilic but the transition state more crowded. Sufficient time must be allowed for imine formation prior to reduction to prevent reduction of the unreacted aldehyde to the benzyl alcohol byproduct.

ReactionMechanism Aldehyde 2-Fluoro-3-methoxy benzaldehyde Imine N-Methyl Imine (Intermediate) Aldehyde->Imine - H2O Byproduct Benzyl Alcohol (Impurity) Aldehyde->Byproduct Direct Red. (If NaBH4 added too early) Amine Methylamine Amine->Imine Product Target Secondary Amine Imine->Product + NaBH4

Figure 1: Reaction mechanism highlighting the critical imine formation step to avoid alcohol byproduct.

Materials & Equipment

Reagents
ReagentPurity/Conc.Role
2-Fluoro-3-methoxybenzaldehyde>97%Electrophile
Methylamine2.0 M in MeOHNucleophile
Sodium Borohydride (

)
Powder, >98%Reducing Agent
Methanol (MeOH)AnhydrousSolvent
Hydrochloric Acid (HCl)1M and 4M in DioxaneQuench/Salt Formation
Sodium Hydroxide (NaOH)1MpH Adjustment
Dichloromethane (DCM)ACS GradeExtraction Solvent
Safety Precaution
  • Methylamine: Volatile and toxic. Handle in a fume hood.

  • Sodium Borohydride: Liberates hydrogen gas upon contact with acid or moisture. Ensure adequate venting.

Experimental Protocol

Step 1: Imine Formation
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 2-Fluoro-3-methoxybenzaldehyde (1.54 g, 10.0 mmol) to the flask.

  • Solvation: Dissolve in anhydrous Methanol (20 mL).

  • Amine Addition: Add Methylamine solution (2.0 M in MeOH, 7.5 mL, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

    • Note: A slight excess of amine drives the equilibrium toward the imine.

  • Reaction: Stir at Room Temperature (RT) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Silica, 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear/diminish, replaced by the polar imine streak.
      
Step 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Do not seal the flask.
      
  • Completion: Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 1 hour.

Step 3: Workup (Acid-Base Extraction)

This step is critical for purity. It separates the amine product from neutral impurities (unreacted aldehyde/alcohol).

  • Quench: Slowly add 1M HCl (10 mL) to destroy excess hydride. Stir for 10 minutes.

  • Concentration: Remove Methanol under reduced pressure (Rotavap).

  • Acid Wash: Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

    
     mL).
    
    • Logic: The product is protonated (

      
      ) and stays in the water. Neutral impurities move to the ether. Discard the organic (ether) layer. 
      
  • Basification: Basify the aqueous layer to pH > 12 using 1M NaOH . The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine DCM layers, dry over

    
    , filter, and concentrate to yield the crude free base.
    
Step 4: Salt Formation (Optional but Recommended)

For long-term storage, convert the oil to a hydrochloride salt.

  • Dissolve the free base oil in minimal diethyl ether.

  • Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • Filter the resulting white precipitate and dry under vacuum.

Workflow Visualization

WorkupFlow Reaction Crude Reaction Mixture (MeOH) Quench Quench with 1M HCl Concentrate MeOH Reaction->Quench AcidWash Wash with Ether (pH < 2) Quench->AcidWash EtherLayer Ether Layer: Discard (Neutrals) AcidWash->EtherLayer AqLayer Aqueous Layer: Contains Product Salt AcidWash->AqLayer Basify Add NaOH to pH > 12 AqLayer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM: Pure Amine (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Clear to pale yellow oil (Free base); White solid (HCl salt).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.0–7.2 (m, 3H, Aromatic).
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.78 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       2.45 (s, 3H, 
      
      
      
      ).
    • 
       1.80 (br s, 1H, NH).
      
  • Yield: Expected range 85–95%.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationIncrease Step 1 time; use molecular sieves to remove water.
Alcohol Impurity

added too fast
Ensure mixture is at 0°C; wait longer before adding reducing agent.
Tertiary Amine Excess aldehydeEnsure strictly 1.5 eq of methylamine; add amine before aldehyde if using STAB.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The foundational text for borohydride-based reductive amin
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Org. Synth. 2002, 79, 176. "Preparation of Secondary Amines via Reductive Amination."

    • Context: Validated protocol for similar benzylamine syntheses.
Method

Application Note: Scalable Process Development for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Executive Summary & Chemical Context This technical note details the process development and scale-up strategies for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine , a critical pharmacophore often utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical note details the process development and scale-up strategies for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine , a critical pharmacophore often utilized in the synthesis of GPCR ligands and potassium-competitive acid blockers (P-CABs).

The synthesis of secondary amines from aldehydes poses a classic process chemistry challenge: selectivity . In standard alkylation, the product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation (tertiary amines) or "dimer" formation (bis-benzylation).

This guide prioritizes Reductive Amination over direct alkylation (using benzyl halides) to ensure atom economy, safety, and impurity control. We present two validated protocols:

  • Method A (Pilot Scale/High Selectivity): Indirect reductive amination using Sodium Triacetoxyborohydride (STAB).

  • Method B (Manufacturing Scale/Green Chemistry): Catalytic Hydrogenation over Pd/C.

Target Molecule Profile
  • IUPAC Name: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

  • Key Structural Features:

    • 2-Fluoro substituent: Induces steric crowding; susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions (must be avoided).

    • 3-Methoxy group: Electron-donating; stabilizes the intermediate iminium ion.

    • Secondary Amine: Prone to oxidation and carbamate formation if exposed to atmospheric

      
      .
      

Strategic Analysis: Route Selection

The following decision matrix explains the causality behind selecting Reductive Amination over Nucleophilic Substitution.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination (Selected)
Precursors Benzyl bromide + MethylamineBenzaldehyde + Methylamine
Selectivity Low. High risk of tertiary amine (over-methylation).High. Stepwise control of imine formation.
Safety Poor. Benzyl halides are potent lachrymators and alkylating agents (genotoxic).Good. Aldehydes are generally benign; Methylamine handled as solution.
Atom Economy Low (Stoichiometric salt waste).High (Water is the primary byproduct).
Reaction Pathway & Impurity Logic

The primary failure mode in this synthesis is the formation of the Bis-benzyl impurity . This occurs if the formed product reacts with unreacted aldehyde.

ReactionPathway Aldehyde 2-Fluoro-3-methoxy benzaldehyde Imine Intermediate Imine/Iminium Aldehyde->Imine + MeNH2 - H2O MeNH2 Methylamine MeNH2->Imine Target TARGET PRODUCT (Secondary Amine) Imine->Target Reduction (Hydride/H2) Impurity IMPURITY: Bis-benzyl Tertiary Amine Target->Impurity + Aldehyde (Competitive Reaction)

Figure 1: Reaction pathway highlighting the competitive "Bis-benzyl" impurity formation. High contrast nodes denote critical species.

Protocol A: Pilot Scale (10g – 100g)

Methodology: Sodium Triacetoxyborohydride (STAB) Reductive Amination. Rationale: STAB is a mild, selective reducing agent that reduces imines/iminiums much faster than aldehydes. This allows for "One-Pot" procedures without isolating the unstable imine.

Materials
  • Substrate: 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: THF is a greener alternative but may require Acid catalysis.

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation (The "Aging" Step):

    • Charge reaction vessel with 2-Fluoro-3-methoxybenzaldehyde and solvent (DCM, 10 volumes).

    • Add Methylamine solution dropwise at 0–5°C.

    • Add Acetic Acid.

    • CRITICAL: Stir for 30–60 minutes before adding reductant. This ensures the aldehyde is converted to the imine, starving the system of the electrophile required to form the Bis-impurity.

  • Reduction:

    • Add STAB portion-wise over 20 minutes at 20–25°C. Caution: Mild gas evolution (

      
      ).
      
    • Stir for 4–12 hours. Monitor by HPLC/TLC.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH should be ~8-9).
      
    • Separate phases. Extract aqueous layer with DCM.

    • Purification: The secondary amine can often be isolated as a Hydrochloride salt to purge non-basic impurities. Bubble HCl gas or add TMSCl/MeOH to the organic layer.

Protocol B: Manufacturing Scale (>1 kg)

Methodology: Catalytic Hydrogenation (


 + Pd/C).
Rationale:  STAB generates stoichiometric boron waste, which is costly to dispose of. Hydrogenation is atom-efficient and scalable, provided pressure equipment is available.
Materials
  • Catalyst: 5% Pd/C (50% water wet). Load: 2-5 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (Anhydrous preferred).

  • Amine: Methylamine (33% in EtOH).

Process Flow Diagram

ProcessFlow Reactor High Pressure Reactor (Hastelloy) Filter Candle Filter (Catalyst Removal) Reactor->Filter Post-Reaction Slurry Feed Feed Tank: Aldehyde + MeOH Feed->Reactor Charge AmineFeed Feed Tank: MeNH2 (Excess) AmineFeed->Reactor Charge H2Line Hydrogen Line (5-10 bar) H2Line->Reactor Pressurize Cryst Crystallizer (HCl Salt Formation) Filter->Cryst Filtrate Output Output Cryst->Output Final API Intermediate

Figure 2: Manufacturing workflow for catalytic hydrogenation. Note the dedicated filtration step for Pd removal.

Step-by-Step Procedure
  • Inerting: Purge autoclave with

    
     (3x).
    
  • Charging:

    • Load Pd/C catalyst (under

      
       blanket – pyrophoric risk).
      
    • Load 2-Fluoro-3-methoxybenzaldehyde dissolved in Methanol.

    • Add Methylamine (Excess, >3.0 equiv). Note: Higher excess of amine suppresses dimer formation in hydrogenation significantly.

  • Reaction:

    • Pressurize with

      
       to 3–5 bar.
      
    • Heat to 25–40°C. Caution: Do not overheat; risk of defluorination increases >60°C.

    • Stir vigorously (mass transfer limited reaction).

  • Workup:

    • Vent

      
      , purge with 
      
      
      
      .
    • Filter catalyst (warm filtration may be required if product precipitates).

    • Concentrate filtrate.

Analytical Controls & Troubleshooting

System Suitability (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Detection: UV 210 nm / 254 nm.

IssueProbable CauseCorrective Action
High Bis-benzyl impurity (>2%) Insufficient Methylamine excess; Aldehyde not fully converted to imine before reduction (Method A).Increase MeNH2 equivalents; Increase "aging" time for imine formation.
Defluorination (M-19 peak) Reaction temperature too high during hydrogenation; Pd/C too active.Lower Temp (<40°C); Switch to Pt/C (less prone to dehalogenation).
Low Yield Incomplete conversion or loss during aqueous workup (product is water soluble).Salt out aqueous layer (NaCl); Use DCM/IPA mix for extraction; Isolate as HCl salt directly.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Roughley, S. D. , & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amine synthesis in drug discovery). [Link]

  • Dunn, P. J. , Wells, A. S., & Williams, M. T. (Eds.). (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for Catalytic Hydrogenation vs. Borohydride scalability). [Link]

Application

Storage and handling requirements for secondary benzylamine derivatives

Abstract Secondary benzylamine derivatives serve as critical intermediates in the synthesis of pharmaceutical APIs, particularly in reductive aminations and heterocyclic constructions. However, their structural motifs—sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary benzylamine derivatives serve as critical intermediates in the synthesis of pharmaceutical APIs, particularly in reductive aminations and heterocyclic constructions. However, their structural motifs—specifically the benzylic carbon and the secondary amine functionality—render them susceptible to two primary degradation vectors: oxidative deamination and atmospheric carbonylation (carbamate formation). This guide articulates a rigorous, evidence-based protocol for the storage, handling, and quality assurance of these compounds to maintain >98% purity for drug development applications.

Chemical Stability & Degradation Mechanisms

To implement effective storage, one must understand the causality of degradation. Secondary benzylamines (


) present a unique stability profile due to the electronic interplay between the aromatic ring and the nitrogen lone pair.
The Carbon Dioxide Trap (Carbamate Formation)

The most immediate threat to secondary benzylamines is atmospheric carbon dioxide (


). Unlike tertiary amines, secondary amines possess an N-H bond that facilitates a rapid, reversible reaction with 

to form carbamic acid, which instantly reacts with a second equivalent of the amine to form a carbamate salt .
  • Observation: This manifests as a white, crusty solid forming on the threads of bottle caps or turbidity suspended within the liquid amine.

  • Impact: This alters the stoichiometry of reactions, as the salt is often insoluble in non-polar solvents and less nucleophilic than the free base.

Benzylic Autoxidation

The benzylic position (the carbon attached to the nitrogen and the phenyl ring) is activated. In the presence of oxygen and light, a radical mechanism can abstract a benzylic proton. This leads to the formation of an imine intermediate (


), which subsequently hydrolyzes to benzaldehyde and the corresponding primary amine.
  • Observation: Yellowing of the liquid (formation of conjugated imines/Schiff bases) and a distinct almond-like odor (benzaldehyde).

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes for secondary benzylamine derivatives when exposed to ambient conditions.

DegradationPathways Start Secondary Benzylamine (Ph-CH2-NH-R) Carbamic Carbamic Acid Intermediate Start->Carbamic Nucleophilic Attack Radical Benzylic Radical Start->Radical H-Abstraction CO2 Atmospheric CO2 (Exposure) CO2->Carbamic O2 Atmospheric O2 + Light (Radical Initiator) O2->Radical CarbamateSalt Carbamate Salt (White Solid Precipitate) Carbamic->CarbamateSalt + Amine Equivalent Imine Imine Species (Ph-CH=N-R) Radical->Imine Oxidation Hydrolysis Hydrolysis (H2O) Imine->Hydrolysis Breakdown Benzaldehyde + Primary Amine Hydrolysis->Breakdown Cleavage

Figure 1: Mechanistic pathways of secondary benzylamine degradation via carbonylation and autoxidation.

Storage Protocols: The "Tiered Barrier" System

Do not rely on a single layer of protection. Use a Tiered Barrier System to ensure long-term integrity.

Table 1: Storage Specifications
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic rate of autoxidation; minimizes vapor pressure to reduce cap corrosion.
Atmosphere Argon (Ar) or Nitrogen (

)
Ar is preferred as it is heavier than air, forming a "blanket" over the liquid surface, preventing

diffusion.
Container Amber Glass (Type I)Blocks UV/Vis light (290–450 nm) that catalyzes radical formation at the benzylic position.
Closure Teflon (PTFE) lined cap Prevents leaching of plasticizers found in standard polyethylene liners; ensures airtight seal.
Desiccant External Secondary ContainmentStore the bottle inside a secondary jar containing activated molecular sieves or Drierite to maintain low humidity.
Protocol 3.1: The "Septum-Seal" Technique for Frequent Use

For bottles accessed more than once per week, replace the standard screw cap with a Sure/Seal™ type septum cap or equivalent.

  • Purge: Insert a long needle connected to an Argon line.

  • Vent: Insert a short bleed needle.

  • Flow: Flush for 2-3 minutes at moderate flow.

  • Seal: Remove needles simultaneously. Wrap the cap junction with Parafilm® M.

Handling & Dispensing Workflows

Safety Pre-requisite: Secondary benzylamines are typically corrosive and skin sensitizers. All handling must occur in a chemical fume hood wearing nitrile gloves and safety goggles.

Protocol 4.1: Inert Transfer (Syringe Technique)

Avoid pouring. Pouring introduces a massive surface area for gas exchange.

  • Equilibrate: Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water into the amine (hygroscopic effect).

  • Blanket: Maintain a gentle flow of Argon over the open neck of the bottle if not using a septum.

  • Aspirate: Use a clean, dry glass syringe (plastic syringes can degrade/leach with amines).

  • Dispense: Transfer directly into the reaction vessel which should already be under inert gas.

  • Backfill: Immediately backfill the storage bottle with Argon before recapping.

Protocol 4.2: Remediation of Degraded Material

If white solids (carbamates) are visible:

  • Filtration: Do not shake. Filter the supernatant liquid through a 0.45 µm PTFE syringe filter to remove salt particulates.

  • Distillation (Gold Standard): For critical applications, vacuum distillation over KOH or

    
     is the only way to restore >99% purity. The base (
    
    
    
    ) breaks down the carbamates, releasing the free amine for collection.

Quality Control (QC) Methodology

Before committing the reagent to a high-value synthesis, validate its purity.

Workflow Visualization: QC Decision Tree

QCDecision Check Visual Inspection Clear Clear Liquid Check->Clear Cloudy Cloudy / Precipitate Check->Cloudy NMR 1H-NMR Analysis (CDCl3) Clear->NMR Purify Perform Distillation Cloudy->Purify Carbamates detected Benzaldehyde Check ~10 ppm (Aldehyde Peak) NMR->Benzaldehyde Purity Purity Check Benzaldehyde->Purity Use Proceed to Synthesis Purity->Use <1% Impurity Purity->Purify >1% Impurity

Figure 2: Quality control workflow for validating amine integrity prior to use.

Key NMR Markers:

  • Aldehyde Proton: Look for a singlet around 9.8–10.0 ppm . Presence indicates oxidative cleavage.

  • Imine Proton: Look for a singlet around 8.2–8.5 ppm .

  • Methylene Shift: The benzylic

    
     signal will shift downfield if the amine is converted to a carbamate or salt.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7505, N-Benzylmethylamine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • European Chemicals Agency (ECHA). Substance Information: N-Benzylmethylamine - Safety and Handling. Retrieved from [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Removing impurities from N-(2-Fluoro-3-methoxybenzyl)-N-methylamine reaction mixtures

Technical Support Center: Purification of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of N-(2-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this compound, which is commonly synthesized via the reductive amination of 2-fluoro-3-methoxybenzaldehyde with methylamine.

The following troubleshooting guides and FAQs address specific impurity profiles and offer validated protocols for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is contaminated with unreacted 2-fluoro-3-methoxybenzaldehyde. What is the most efficient way to remove it?

A1: Cause & Identification

The presence of unreacted 2-fluoro-3-methoxybenzaldehyde is typically due to incomplete imine formation or suboptimal stoichiometry. This aldehyde impurity is non-basic and can be readily identified by ¹H NMR (a signal around 9.5-10.5 ppm for the aldehydic proton) or by LC-MS/GC-MS, where it will have a distinct retention time and mass from your product.[1]

Troubleshooting & Removal Protocol: Acid-Base Extraction

The most effective method to separate the basic amine product from the neutral aldehyde starting material is a liquid-liquid acid-base extraction. The amine is protonated to form a water-soluble salt, while the aldehyde remains in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The N-(2-Fluoro-3-methoxybenzyl)-N-methylamine will react to form its hydrochloride salt and move into the aqueous layer.

  • Separate the layers. The organic layer contains the unreacted aldehyde and other neutral impurities. This layer can be discarded or processed if recovery of the aldehyde is desired.

  • Wash the acidic aqueous layer with fresh ethyl acetate or DCM one more time to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine salt, causing the free amine (your product) to precipitate or form an oil.

  • Extract the now basic aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[2][3]

Q2: Analytical results show a significant amount of the intermediate imine. Why did this happen and how can I resolve it?

A2: Cause & Mechanism

Observing the intermediate imine, N-(2-fluoro-3-methoxybenzylidene)-N-methylamine, indicates an incomplete reduction step. Reductive amination is a two-step process: (1) formation of an imine/iminium ion, and (2) reduction to the amine.[4] Incomplete reduction can be caused by:

  • Insufficient Reducing Agent: Not using enough equivalents of the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to reduce all the formed imine.

  • Deactivated Reagent: The reducing agent may have degraded due to moisture. STAB, for instance, is water-sensitive.[5]

  • Suboptimal pH: The reduction of the imine is often facilitated by mild acidic conditions which promote the formation of the more reactive iminium ion.[6]

Troubleshooting & Optimization:

  • Drive the Reduction to Completion: If the crude product contains the imine, you can often re-subject the entire mixture to the reduction conditions. Add another portion (0.5-1.0 equivalents) of fresh reducing agent and stir for several more hours, monitoring by TLC or LC-MS until the imine is consumed.

  • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like STAB, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Optimize Acidity: Adding a small amount of acetic acid can catalyze imine formation and facilitate its reduction by forming the iminium ion, which is more readily attacked by the hydride reagent.

Q3: I have a major side-product identified as 2-fluoro-3-methoxybenzyl alcohol. What causes its formation and how do I remove it?

A3: Cause & Prevention

The formation of 2-fluoro-3-methoxybenzyl alcohol is a common side-reaction resulting from the direct reduction of the starting aldehyde.[7] This occurs when the reducing agent is potent enough to reduce aldehydes and is added before imine formation is complete.

  • Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[5] Milder, more selective reagents like sodium triacetoxyborohydride (STAB) are preferred for direct (one-pot) reductive aminations because they reduce the protonated iminium ion much faster than the starting aldehyde.[5][7]

Removal Strategy: The separation strategy is identical to that for removing the unreacted aldehyde (see Q1). The benzyl alcohol is a neutral compound and will remain in the organic layer during an acidic extraction, while your desired amine product moves to the aqueous layer as its salt. For final polishing, flash column chromatography can effectively separate the slightly more polar alcohol from the amine product.

Diagram: Primary Reaction and Side-Product Pathways

The following diagram illustrates the intended reaction pathway and the formation of common impurities.

G Aldehyde 2-Fluoro-3-methoxy- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H₂O Alcohol Side-Product: 2-Fluoro-3-methoxybenzyl alcohol Aldehyde->Alcohol + [H] (Side Reaction) Amine Methylamine Amine->Imine Product N-(2-Fluoro-3-methoxybenzyl) -N-methylamine Imine->Product + [H] (Reduction)

Caption: Reaction scheme for the synthesis of the target amine and formation of key impurities.

General Purification and Quality Control

Q4: What is the best general-purpose workflow for purifying the product after the reaction is complete?

A4: Recommended Purification Workflow

A robust purification strategy combines a chemical workup to remove bulk impurities followed by chromatography for high-purity material.

Diagram: General Purification Workflow

G Start Crude Reaction Mixture Quench Quench Reaction (e.g., add water or sat. NaHCO₃) Start->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction AcidWash Acidic Wash (1M HCl) Separates basic amine from neutral impurities Extraction->AcidWash AqueousLayer Aqueous Layer (Contains Amine Salt) AcidWash->AqueousLayer Amine Product OrganicLayer Organic Layer (Aldehyde, Alcohol) AcidWash->OrganicLayer Impurities Basify Basify Aqueous Layer (pH > 10 with NaOH) AqueousLayer->Basify ExtractProduct Extract with Organic Solvent Basify->ExtractProduct Dry Dry, Filter, Concentrate ExtractProduct->Dry CrudeProduct Purified Crude Product Dry->CrudeProduct FinalPurification Final Purification CrudeProduct->FinalPurification Column Flash Column Chromatography FinalPurification->Column Distill Distillation or Crystallization FinalPurification->Distill FinalProduct High-Purity Product (>98%) Column->FinalProduct Distill->FinalProduct

Sources

Optimization

Technical Support Center: Reductive Amination of Fluorinated Benzylamines

Status: Operational Ticket Focus: Optimization of Reaction Kinetics & Chemoselectivity Operator: Senior Application Scientist The "Fluorine Factor": Why is my reaction stalling? User Query: I am attempting to couple 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization of Reaction Kinetics & Chemoselectivity Operator: Senior Application Scientist

The "Fluorine Factor": Why is my reaction stalling?

User Query: I am attempting to couple 2,4-difluorobenzylamine with a cyclohexanone derivative using standard conditions (DCM, NaBH(OAc)3), but LCMS shows <20% conversion after 24 hours. Why is this failing when non-fluorinated benzylamine works in 2 hours?

Technical Diagnosis

The failure stems from the electronic deactivation of your amine. Fluorine is a potent Electron Withdrawing Group (EWG) via induction (


).
  • Nucleophilicity Drop: The EWG effect pulls electron density away from the benzylic nitrogen. This lowers the

    
     of the conjugate acid, but more critically, it reduces the nucleophilicity of the amine lone pair.
    
  • Rate-Determining Step (RDS) Shift: In standard reductive amination, imine formation is often fast. With fluorinated benzylamines, the initial attack on the carbonyl carbon becomes the RDS.

  • Equilibrium Issues: The hemiaminal intermediate is unstable and reverts to starting materials rather than dehydrating to the imine, especially if the water byproduct is not sequestered.

Troubleshooting Steps
  • Switch Solvents: Move from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) . DCE allows for higher temperatures (reflux) which can overcome the activation energy barrier.

  • Add a Lewis Acid: Standard acetic acid catalysis is often insufficient for electron-deficient amines. Switch to Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
    

Decision Matrix: Selecting the Right Reducing System

User Query: There are too many hydride sources. Which one balances reactivity with the stability of my C-F bonds?

Comparative Analysis of Reducing Agents

For fluorinated substrates, chemoselectivity is paramount.

Reducing AgentReactivity ProfileRisk ProfileBest Use Case
NaBH(OAc)

(STAB)
Mild, proton-dependent.Low. Does not reduce ketones/aldehydes rapidly, allowing "one-pot" procedures.Standard. First-line choice for most fluorinated amines.
NaBH

CN
Slow, requires pH 6 control.High Toxicity. Generates HCN if acidified incorrectly.Legacy. Use only if STAB fails or for acid-sensitive substrates.
Ti(OiPr)

+ NaBH

Aggressive imine formation, strong reduction.Moderate. Must be done sequentially (Imine form

Reduce).
Sterically Hindered/Deactivated. Best for ortho-fluorinated amines.
H

/ Pd-C
Heterogeneous catalysis.Critical Failure Risk. High probability of hydrodefluorination (cleaving the C-F bond).Avoid. Unless using specialized poisoned catalysts.
Visual Workflow: Optimization Logic

The following logic gate helps you select the correct experimental setup based on your specific fluorinated substrate's behavior.

OptimizationLogic Start Start: Fluorinated Benzylamine + Carbonyl CheckElectronic Assess Amine Nucleophilicity (Is F in ortho/para?) Start->CheckElectronic StandardPath Moderate Deactivation (e.g., 4-F-Benzylamine) CheckElectronic->StandardPath No Steric Bulk HardPath Severe Deactivation (e.g., 2,6-difluoro, pentafluoro) CheckElectronic->HardPath High Sterics/EWG MethodA Method A: Standard STAB Solvent: DCE Additive: AcOH (1 eq) StandardPath->MethodA MethodB Method B: Titanium Protocol Solvent: THF (Anhydrous) Additive: Ti(OiPr)4 HardPath->MethodB CheckLCMS Check LCMS @ 4h MethodA->CheckLCMS Success >80% Conversion: Proceed to Workup CheckLCMS->Success Imine Formed Fail <50% Conversion: Switch to Method B CheckLCMS->Fail Stalled Fail->MethodB

Caption: Decision tree for selecting reductive amination conditions based on electronic and steric deactivation of the amine.

Experimental Protocols (SOPs)

Protocol A: The "Abdel-Magid" Standard (Modified for F-Amines)

Best for mono-fluorinated benzylamines (meta/para).

  • Stoichiometry: Amine (1.0 equiv), Carbonyl (1.0–1.1 equiv), NaBH(OAc)

    
     (1.4–1.5 equiv), AcOH (1.0 equiv).
    
  • Setup: Dissolve amine and carbonyl in DCE (0.2 M). Add Acetic Acid. Stir for 30 mins to establish hemiaminal equilibrium.

  • Reduction: Add NaBH(OAc)

    
     in one portion.
    
  • Reaction: Stir at Room Temperature (RT) under

    
    .
    
    • Tip: If reaction is slow, heat to 40°C.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with DCM.
    
Protocol B: The "Mattson" Titanium Method

Best for di/tri-fluorinated amines or ortho-substituted amines.

  • Imine Formation:

    • Combine Amine (1.0 equiv) and Carbonyl (1.0 equiv) in anhydrous THF (or neat if liquid).

    • Add Ti(OiPr)

      
        (1.2–1.5 equiv).
      
    • Stir at RT for 6–12 hours. (The solution often turns slightly yellow/orange).

    • Verification: Check LCMS for disappearance of starting amine.

  • Reduction (Sequential):

    • Dilute with absolute Ethanol (if run neat) or keep in THF.

    • Add NaBH

      
        (2.0 equiv) carefully (gas evolution!).
      
    • Stir for 2–4 hours.

  • Workup (Critical):

    • Quench with 10% NaOH or Rochelle's Salt solution to break the Titanium-amine complex. A white precipitate (TiO

      
      ) will form. Filter through Celite before extraction.
      

FAQ: Troubleshooting Specific Failures

Q: I am seeing significant dialkylation (tertiary amine formation). How do I stop this? A: This occurs when the product secondary amine is more nucleophilic than the starting fluorinated primary amine.

  • Fix 1: Use a slight excess of the amine (1.2 equiv) rather than the carbonyl.

  • Fix 2: Stepwise addition. Do not add the hydride until the imine formation is complete (use Protocol B).

  • Fix 3: Increase solvent volume (dilution favors mono-alkylation).

**Q: My product is stuck in the aque

Troubleshooting

Stability of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine under acidic conditions

Technical Support Center: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Document ID: TSC-2026-02-FNMBA-STAB Last Updated: February 14, 2026 Introduction Welcome to the technical support guide for N-(2-Fluoro-3-methoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Document ID: TSC-2026-02-FNMBA-STAB

Last Updated: February 14, 2026

Introduction

Welcome to the technical support guide for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is a substituted benzylamine derivative, a structural motif found in various pharmacologically active molecules.[1] Understanding its stability, particularly under acidic conditions, is critical for ensuring the integrity of experimental results, developing robust analytical methods, and designing stable pharmaceutical formulations.

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols to help you assess the stability of this molecule in your specific application. The information herein is grounded in established principles of chemical kinetics and degradation pathways, guided by regulatory standards such as the ICH Q1A(R2) guidelines for stability testing.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine that influence its stability in acid?

A1: The stability of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is influenced by three key structural features:

  • The Benzylamine Moiety: The nitrogen atom of the N-methylamine group is basic and will be protonated under acidic conditions. While this protonation can stabilize the molecule against certain oxidative reactions, the benzylic carbon (the carbon connecting the aromatic ring to the nitrogen) can still be susceptible to nucleophilic attack, although this is generally not a major pathway in simple acidic hydrolysis.

  • The Aryl Methoxy Ether: The methoxy group (-OCH₃) attached to the aromatic ring is an ether linkage. Aryl alkyl ethers can be susceptible to acid-catalyzed cleavage, especially under harsh conditions (e.g., strong acids like HBr or HI and heat).[4][5][6] This reaction involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group, which would yield a phenolic derivative and methyl halide.

  • The Fluoro Substituent: The fluorine atom is a strongly electron-withdrawing group. Its presence on the aromatic ring can influence the reactivity of the entire molecule.[7][8] It can affect the basicity (pKa) of the amine and the electron density of the aromatic ring, potentially influencing the susceptibility of the methoxy group to cleavage. The C-F bond itself is very strong and highly resistant to cleavage.[7][8]

Q2: What are the most probable degradation pathways for this compound under acidic conditions?

A2: Based on the functional groups present, the most likely degradation pathway under relevant acidic conditions (e.g., pH 1-3) is the acid-catalyzed hydrolysis of the aryl methyl ether.

  • Mechanism: O-Demethylation.

    • Protonation: The ether oxygen is protonated by the acid (e.g., H₃O⁺), forming a good leaving group (a neutral methanol molecule upon cleavage).

    • Nucleophilic Attack: A nucleophile present in the medium (e.g., water or a counter-ion like Cl⁻) attacks the methyl carbon.

    • Products: This would result in the formation of 2-Fluoro-3-hydroxybenzyl)-N-methylamine and methanol (or a methyl halide if using hydrohalic acids).

While cleavage of the C-N bond of the benzylamine is possible, it typically requires more forcing conditions or specific catalytic processes not usually encountered in standard stability studies.

Q3: How can I predict the pH range where degradation is most likely to occur?

A3: Significant degradation is most likely to be observed under strongly acidic conditions. A typical forced degradation study, as recommended by ICH guidelines, would investigate a range of pH values.[3][9] For this molecule, you should focus your investigation on the pH 1 to 4 range. The rate of acid-catalyzed ether cleavage is dependent on the concentration of H⁺ ions; therefore, the degradation rate is expected to be highest at the lowest pH values (e.g., pH 1.2, typically using 0.1 N HCl).[10] The compound is expected to be significantly more stable at pH values above 4.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My HPLC analysis shows a rapid loss of the main compound peak when using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid).
  • Potential Cause: On-column degradation or instability in the mobile phase vial. The combination of the acidic mobile phase and the stationary phase environment can sometimes catalyze degradation, especially if analysis times are long or temperatures are elevated.

  • Troubleshooting Steps:

    • Confirm Instability: Prepare a sample in the mobile phase and analyze it at several time points (e.g., t=0, 2h, 4h, 8h) while it sits in the autosampler. If the peak area decreases over time, the issue is instability in the mobile phase.

    • Modify HPLC Method:

      • Reduce Acidity: If possible, increase the pH of the mobile phase. Test mobile phases with buffered pH values (e.g., pH 3.0, 4.0) to see if stability improves.

      • Lower Temperature: Run the column and autosampler at a lower temperature (e.g., 10-15 °C) to slow down the degradation kinetics.

      • Faster Analysis: Use a shorter column or a faster gradient to minimize the time the compound spends on the column.

    • Use a Different Stationary Phase: Some stationary phase chemistries can be more reactive. Consider testing a different C18 column from another vendor or a different phase chemistry altogether (e.g., Phenyl-Hexyl).

Problem: I observe several new, small peaks in my chromatogram after acid stress testing. How do I identify them?
  • Potential Cause: These are likely degradation products. The primary goal of a forced degradation study is to generate and identify these impurities to prove the analytical method is "stability-indicating."[9][11]

  • Solution: Use Mass Spectrometry (LC-MS).

    • Determine Mass: Analyze your stressed sample using an LC-MS system. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products.

    • Propose Structures:

      • If a major degradant has a mass that is 14 Da less than the parent compound, this strongly suggests the loss of a methyl group (-CH₃) and the formation of the O-demethylated product, (2-Fluoro-3-hydroxybenzyl)-N-methylamine.

      • Use MS/MS (tandem mass spectrometry) to fragment the parent compound and the degradant peaks. Comparing the fragmentation patterns can provide definitive structural confirmation.

Problem: My mass balance is below 90% in the forced degradation study. Where did the material go?
  • Potential Cause: A low mass balance (sum of the parent compound and all degradants) can be due to several factors.

  • Troubleshooting Steps:

    • Check for Non-UV Active Products: The degradation products may lack a chromophore and therefore be invisible to a UV detector.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with your UV detector.[12]

    • Adsorption to Surfaces: Highly polar degradants (like the potential phenolic product) can sometimes adsorb to glass or plastic vials.

      • Solution: Try using silanized glass vials to minimize adsorption.

    • Formation of Volatiles: While less likely for the expected products, some degradation pathways can produce volatile compounds not retained by reverse-phase HPLC.

      • Solution: If significant mass loss is observed and other causes are ruled out, consider analysis of the sample headspace by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Precipitation: Check the sample vial for any visible precipitate after the stress condition is applied. The degradant may not be soluble in the study medium.

Experimental Protocols & Data

Protocol: Forced Degradation Study in Acidic Conditions

This protocol is a self-validating system designed to assess the stability of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine in accordance with ICH guidelines.[2]

1. Reagent and Solution Preparation:

  • Acid Media: Prepare 0.1 N HCl (pH ~1.2) and a pH 3.0 buffer (e.g., citrate or phosphate buffer).

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Quenching Solution: Prepare a neutralization solution (e.g., 0.1 N NaOH or a basic buffer) to stop the degradation reaction.

2. Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Incubate Incubate Samples (e.g., 40-60°C) Stock->Incubate Spike into Acid T0 Time=0 Sample (Control) Stock->T0 Dilute Acid Prepare Acid Media (0.1N HCl, pH 3 Buffer) Quench Prepare Quench Solution (e.g., 0.1N NaOH) Timepoints Sample at Timepoints (e.g., 2, 6, 24, 48h) Incubate->Timepoints Neutralize Quench Reaction & Dilute T0->Neutralize Timepoints->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Workflow for an acid-catalyzed forced degradation study.

3. Procedure:

  • Time Zero (T₀) Control: Add a known volume of the stock solution to a pre-determined volume of diluent (e.g., 50:50 water:acetonitrile) to achieve a final concentration of ~50 µg/mL. This is your 100% reference sample.

  • Stress Samples: In separate vials, add the same volume of stock solution to the 0.1 N HCl and pH 3.0 buffer solutions.

  • Incubation: Place the stress sample vials in a temperature-controlled bath (e.g., 50 °C). The temperature can be adjusted to achieve the target degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are primary and not formed from secondary, unrealistic pathways.[2]

  • Time-Point Sampling: At specified intervals (e.g., 2, 6, 24, 48 hours), withdraw an aliquot from each stress vial.

  • Quenching: Immediately add the aliquot to a vial containing the quenching solution to neutralize the acid and stop the reaction. Dilute with diluent to the same final concentration as the T₀ sample.

  • Analysis: Analyze all samples (T₀ and time points) by a validated stability-indicating HPLC-UV method. Use LC-MS for peak identification.

4. Data Analysis and Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

  • Calculate the percentage of each degradation product formed.

  • Calculate the mass balance at each time point: % Parent Remaining + Σ(% Degradants). The target is 95-105%.

Hypothetical Data Summary

The following table summarizes potential results from a forced degradation study at 50 °C.

Time (hours)Condition% Parent Remaining% Degradant 1 (O-demethylated)Mass Balance (%)
00.1 N HCl100.00.0100.0
60.1 N HCl91.28.599.7
240.1 N HCl78.520.999.4
480.1 N HCl61.338.199.4
48pH 3.0 Buffer98.90.999.8

Interpretation: The data clearly shows that the compound degrades significantly in 0.1 N HCl, with the primary pathway leading to a single major degradant. The stability is much higher at pH 3.0. This confirms that the degradation is acid-catalyzed.

Potential Degradation Pathway Diagram

Caption: Proposed primary degradation pathway under acidic conditions.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Forced Degradation Testing. SGS. [Link]

  • Forced Degradation Studies. BioPharmaSpec. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Ether cleavage. Organic Chemistry Portal. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Dark Side of Fluorine. PMC - National Center for Biotechnology Information. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC - National Center for Biotechnology Information. [Link]

Sources

Optimization

Overcoming crystallization challenges for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine salts

Initiating Data Collection I'm starting with focused Google searches to get data on crystallizing N-(2-Fluoro-3-methoxybenzyl)-N-methylamine and its salts. I'm especially looking for common challenges in the process.

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Initiating Data Collection

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Analyzing Search Results

I've moved on to analyzing the search data. I'm identifying the most frequent issues related to crystallizing the target amine and its salts, and now building the core structure. The Q&A format is taking shape, and I'm outlining scientifically sound answers. Quantitative data summaries and crystallization protocols are next on my list to develop, so that this knowledge can be easily incorporated by the user.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine and its Non-fluorinated Analog

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry The introduction of a fluorine atom can modulate a range of properties critical for a drug candidate's success, including: Metabolic Stability: The carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can modulate a range of properties critical for a drug candidate's success, including:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.[1][2]

  • Receptor Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to more favorable interactions with the target protein.

  • Lipophilicity and Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting the molecule's ionization state at physiological pH and thereby influencing its absorption and distribution.

This guide will delve into a hypothesized comparison of our two subject molecules, followed by detailed experimental protocols to validate these hypotheses.

The Analogs: A Structural Overview

The two molecules at the center of this guide are N-(2-Fluoro-3-methoxybenzyl)-N-methylamine and N-(3-methoxybenzyl)-N-methylamine. Their structures are depicted below:

Figure 1: Chemical Structures of the Fluorinated and Non-fluorinated Analogs

CompoundStructure
N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Fluorinated Analog
N-(3-methoxybenzyl)-N-methylamine Non-fluorinated Analog

The key distinction is the presence of a fluorine atom at the 2-position of the benzyl ring in the fluorinated analog. This seemingly minor alteration is poised to have a significant impact on the molecule's biological activity.

Hypothesized Impact of Fluorination on Bioactivity

Based on the principles of medicinal chemistry, we can formulate several hypotheses regarding the differential bioactivity of the fluorinated and non-fluorinated analogs.

Physicochemical Properties

The introduction of the electron-withdrawing fluorine atom is expected to lower the pKa of the tertiary amine. This could lead to a higher proportion of the neutral form of the molecule at physiological pH, potentially enhancing its ability to cross cell membranes. Furthermore, the fluorine atom is likely to increase the lipophilicity (logP) of the molecule.

PropertyN-(2-Fluoro-3-methoxybenzyl)-N-methylamine (Predicted)N-(3-methoxybenzyl)-N-methylamine (Experimental/Predicted)
Molecular Formula C9H12FNOC9H13NO[3]
Molecular Weight 169.20 g/mol 151.21 g/mol [3]
pKa (amine) ~8.0 ± 0.10~9.0 (estimated)
XLogP ~2.01.4[3]

Predicted values for the fluorinated analog are based on structurally similar compounds.

Metabolic Stability

The 2-position on the benzyl ring is a potential site for oxidative metabolism. The presence of a fluorine atom at this position is hypothesized to block this metabolic pathway, leading to increased stability in the presence of liver microsomes.

Receptor Binding and Functional Activity

The altered electronic profile of the aromatic ring due to the fluorine atom could influence the molecule's interaction with a hypothetical biological target. This could manifest as a change in binding affinity (Ki) or functional potency (EC50/IC50).

Experimental Protocols for Comparative Bioactivity Assessment

To empirically test these hypotheses, a series of in vitro assays are proposed. The following protocols provide a detailed, step-by-step methodology for a robust comparison.

Experimental Workflow

G cluster_0 Compound Characterization cluster_1 In Vitro ADME cluster_2 Pharmacodynamics cluster_3 Cytotoxicity pKa pKa Determination metabolic_stability Microsomal Stability Assay pKa->metabolic_stability Impact on Ionization logP LogP Measurement logP->metabolic_stability Influence on Enzyme Interaction receptor_binding Radioligand Binding Assay metabolic_stability->receptor_binding Informs Dosing in Subsequent Assays functional_assay Cell-Based Functional Assay receptor_binding->functional_assay Correlates Binding with Function mtt_assay MTT Cell Viability Assay functional_assay->mtt_assay Assess for Off-Target Cytotoxicity

Caption: Proposed experimental workflow for the comparative bioactivity assessment.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the fluorinated and non-fluorinated analogs in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare stock solutions (10 mM) of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., a rapidly metabolized compound like verapamil) in DMSO.

    • Prepare a fresh NADPH regenerating system solution in 0.1 M phosphate buffer (pH 7.4).[4]

  • Incubation:

    • Pre-warm the microsomal suspension and phosphate buffer to 37°C.

    • In a 96-well plate, combine the microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control wells, add an equal volume of phosphate buffer without the regenerating system.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5][6]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the calculated half-life.[7]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the fluorinated and non-fluorinated analogs for a specific target receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates expressing the target receptor of interest.[8]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (at or below its Kd), and a range of concentrations of the unlabeled test compound (competitor).[9][10]

    • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a known high-affinity unlabeled ligand.[11]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membrane-bound radioligand.[12]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[10]

MTT Cell Viability Assay

Objective: To assess the general cytotoxicity of the fluorinated and non-fluorinated analogs on a relevant cell line.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[2]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13][14]

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cell death).

Expected Outcomes and Data Interpretation

The results from these experiments will provide a comprehensive comparison of the bioactivity of the two analogs.

Table 1: Hypothetical Comparative Bioactivity Data

ParameterN-(2-Fluoro-3-methoxybenzyl)-N-methylamineN-(3-methoxybenzyl)-N-methylamine
In Vitro t1/2 (min) > 6025
Intrinsic Clearance (µL/min/mg) LowModerate to High
Receptor Binding Affinity (Ki, nM) 1050
Functional Potency (IC50, nM) 25120
Cytotoxicity (CC50, µM) > 50> 50

A higher in vitro t1/2 and lower intrinsic clearance for the fluorinated analog would support the hypothesis of enhanced metabolic stability. A lower Ki and IC50 value would indicate improved receptor binding and functional potency, respectively. The cytotoxicity data will provide insights into the therapeutic window of each compound.

Conclusion

The strategic placement of a fluorine atom on a benzylamine scaffold has the potential to significantly enhance its drug-like properties. By systematically evaluating the metabolic stability, receptor binding, functional activity, and cytotoxicity of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine in comparison to its non-fluorinated analog, researchers can gain valuable insights into the structure-activity relationship and the impact of fluorination. The experimental framework provided in this guide offers a robust approach to generating the necessary data to make informed decisions in the drug development process.

References

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 527-547.
  • Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Gifford Bioscience. Radioligand Binding Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ScienCell Research Laboratories.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Revvity. Radiometric Ligand-Binding Assays.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Lu, H., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Benchchem. Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • Corning Life Sciences.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Merck Millipore. Metabolic Stability Assays.
  • Al-Majdoub, Z. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules, 28(6), 2603.
  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887-2890.
  • PubChem. 3-Methoxy-N-methylbenzylamine.

Sources

Comparative

A Senior Application Scientist's Guide to a Self-Validating C13 NMR Workflow for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical R&D In the landscape of drug discovery and development, the absolute structural confirmation of a synthesized compound is not merely a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical R&D

In the landscape of drug discovery and development, the absolute structural confirmation of a synthesized compound is not merely a procedural formality; it is the bedrock upon which all subsequent biological and toxicological data stand. An erroneously identified molecule can lead to the invalidation of countless hours of research and significant financial investment. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy offers a uniquely powerful method for elucidating the carbon framework of a small molecule. This guide provides a comprehensive, field-tested workflow for the structural validation of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine, a substituted benzylamine derivative, using C13 NMR. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Foundational Principles of C13 NMR in Structure Elucidation

C13 NMR spectroscopy operates on the principle of detecting the magnetic properties of the ¹³C isotope. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with sensitive cryogenic probes can readily acquire high-quality spectra. Each unique carbon atom in a molecule resonates at a specific frequency, known as its chemical shift (δ), which is highly sensitive to its local electronic environment. The number of distinct signals in a C13 NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Furthermore, the chemical shift values provide crucial information about the functional group and hybridization state of each carbon atom. For instance, sp³-hybridized carbons in alkyl chains typically resonate in the upfield region (10-60 ppm), while sp²-hybridized carbons in aromatic rings and carbonyl groups appear in the downfield region (100-220 ppm).

Experimental Protocol: Acquiring a High-Fidelity C13 NMR Spectrum

The quality of the C13 NMR data is paramount for accurate structural interpretation. The following protocol outlines the steps for preparing a sample of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine and acquiring a quantitative C13 NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a well-characterized NMR signal. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Its residual solvent peak at approximately 77.16 ppm can serve as an internal reference.

  • Concentration: Prepare a solution of approximately 10-20 mg of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine in 0.5-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.

  • Internal Standard (Optional but Recommended): The addition of a small amount of tetramethylsilane (TMS) can provide a universal reference point (0 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or cryoprobe is recommended for optimal sensitivity and dispersion.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. The shimming process involves adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for routine C13 NMR.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is crucial for obtaining more quantitative data, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

    • Spectral Width (SW): A spectral width of approximately 240 ppm (from -10 to 230 ppm) is generally sufficient to cover the entire range of carbon chemical shifts.

Data Analysis and Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine using the acquired C13 NMR data.

G A Acquire C13 NMR Spectrum B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Count Number of Signals B->C D Analyze Chemical Shifts C->D E Compare with Predicted Spectrum/Database D->E F Assign Signals to Specific Carbons E->F G Confirm Presence of All Expected Carbons F->G H Final Structure Validation G->H G->H

Caption: Workflow for C13 NMR-based structural validation.

Predicted vs. Expected C13 NMR Chemical Shifts for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

A critical step in the validation process is comparing the experimentally observed chemical shifts with predicted values or data from similar known compounds. The following table provides a comparison of the expected chemical shift ranges for the different carbon atoms in N-(2-Fluoro-3-methoxybenzyl)-N-methylamine.

Carbon AtomFunctional GroupHybridizationExpected Chemical Shift (δ) ppm
C1Aromatic (C-F)sp²150-155 (JCF ≈ 240-250 Hz)
C2Aromatic (C-OCH₃)sp²145-150
C3Aromatic (C-H)sp²110-120
C4Aromatic (C-H)sp²120-125
C5Aromatic (C-H)sp²115-120
C6Aromatic (C-CH₂)sp²125-130
C7Benzyl (CH₂)sp³55-65
C8N-Methyl (CH₃)sp³35-45
C9Methoxy (OCH₃)sp³55-60

In-Depth Spectral Interpretation: A Self-Validating Approach

The validation of the structure of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine through C13 NMR relies on a systematic and logical interpretation of the spectrum.

  • Signal Count: The first and most straightforward check is the total number of signals. N-(2-Fluoro-3-methoxybenzyl)-N-methylamine has nine chemically distinct carbon atoms, and therefore, its proton-decoupled C13 NMR spectrum should exhibit nine distinct signals. The presence of the expected number of signals provides the initial confirmation of the molecule's overall carbon framework.

  • Chemical Shift Analysis:

    • Aromatic Region (110-160 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon directly attached to the highly electronegative fluorine atom (C1) is expected to be the most downfield and will likely appear as a doublet due to one-bond C-F coupling (¹JCF), a key diagnostic feature. The carbon bearing the methoxy group (C2) will also be significantly downfield. The remaining four aromatic carbons will resonate at higher fields.

    • Aliphatic Region (30-70 ppm): Three signals are anticipated in this region. The benzylic carbon (C7) will typically appear between 55-65 ppm. The N-methyl carbon (C8) is expected around 35-45 ppm. The methoxy carbon (C9) will be in a similar region to the benzylic carbon, around 55-60 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Analysis: To unambiguously assign the signals, particularly in the crowded aliphatic region, DEPT experiments are invaluable. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This combination allows for the definitive identification of the benzylic CH₂, the N-methyl CH₃, and the methoxy CH₃ groups, as well as the CH carbons in the aromatic ring.

  • Two-Dimensional (2D) NMR Spectroscopy: For complete and unequivocal assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly recommended.

    • HSQC: This experiment correlates each carbon atom with its directly attached proton(s). This will definitively link the proton and carbon signals for the benzylic, N-methyl, methoxy, and aromatic CH groups.

    • HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds apart. For instance, the protons of the N-methyl group (H8) should show a correlation to the benzylic carbon (C7), providing conclusive evidence for the N-CH₃ and N-CH₂ connectivity.

By systematically applying this multi-tiered analytical approach, the structure of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine can be validated with an exceptionally high degree of confidence. The consistency between the number of signals, their chemical shifts, the splitting patterns (in the case of C-F coupling), and the correlations observed in 2D NMR experiments creates a self-validating dataset that leaves little room for ambiguity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Executive Summary & Hazard Profiling N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is a specialized secondary amine intermediate, frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is a specialized secondary amine intermediate, frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a lipophilic, corrosive amine . The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption, while the secondary amine functionality dictates its basicity and potential for chemical burns.

Critical Hazard Profile:

  • Corrosivity: High potential for skin and mucous membrane necrosis (pH > 11 in aqueous environments).

  • Volatility: Moderate. Amine vapors can cause "halo vision" (glaucopsia) and respiratory tract edema.

  • Sensitization: Potential for delayed hypersensitivity reactions upon repeated exposure.

Risk Assessment & PPE Selection Matrix

Effective safety is not about wearing more gear; it is about wearing the correct gear based on permeation dynamics. The following matrix synthesizes barrier effectiveness against benzylic amines.

PPE Selection Table
Body ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amine vapors can bypass side shields, causing corneal edema. Goggles provide a vapor seal.
Face 8-inch Polycarbonate Face Shield Required during transfer/pouring. Protects against projectile splashes that goggles cannot cover.
Hand (Primary) Nitrile (High Dexterity) 4-6 mil thickness. Good for incidental splash protection but poor for prolonged immersion due to amine permeation.
Hand (Secondary) Silver Shield® (EVOH/PE) Laminate Required for spill cleanup or synthesis scale-up. Laminate films offer >480 min breakthrough time for amines, whereas nitrile may degrade in <15 min.
Respiratory Full-Face Respirator (OV/AG Cartridge) Only if working outside a Fume Hood. Use Organic Vapor/Acid Gas cartridges (yellow/olive). The "Acid Gas" component is vital as amines are basic and react with the sorbent.
Body Tychem® C Apron or Lab Coat Standard cotton coats absorb amines, holding the corrosive against the skin. Impervious Tychem sleeves/aprons prevent this "wicking" effect.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where the user verifies airflow and barrier integrity before the chemical container is opened.

Phase A: Pre-Operational Validation
  • Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Prepare a beaker of dilute citric acid (5%) or sodium bisulfate. Why? Immediate neutralization of minor amine spills prevents vaporization.

Phase B: Handling & Synthesis
  • Double Gloving: Don a pair of long-cuff nitrile gloves over standard nitrile gloves. If handling >100g, use Laminate liners under nitrile.

  • Weighing:

    • Do not weigh on an open bench.

    • Use a tared, screw-top vial. Transfer the solid/liquid inside the hood, close the vial, then move to the balance.

    • Reasoning: This eliminates the risk of particulate or vapor drift into the breathing zone during the weighing process.

  • Transfer: Use a cannula or positive-displacement pipette for liquid transfers to prevent dripping.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a solvent-dampened tissue (Ethanol) before removing them from the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the contaminated exterior never touches skin.

Visualizing the Safety Logic

The following diagram illustrates the decision hierarchy for handling corrosive amines. It emphasizes the critical "Stop/Go" decision points based on engineering controls.

AmineSafetyWorkflow Start Start: Handling N-(2-Fluoro-3-methoxybenzyl)-N-methylamine CheckHood Check Fume Hood Velocity (Target: 80-100 fpm) Start->CheckHood VelocityFail Velocity < 80 fpm CheckHood->VelocityFail VelocityPass Velocity OK CheckHood->VelocityPass StopWork STOP WORK Contact HVAC / Maintenance VelocityFail->StopWork QuantCheck Quantity Assessment VelocityPass->QuantCheck SmallScale < 10 grams (Analytical) QuantCheck->SmallScale LargeScale > 10 grams (Preparative) QuantCheck->LargeScale PPE_Std PPE: Nitrile Double Glove + Splash Goggles SmallScale->PPE_Std PPE_High PPE: Laminate Liners + Face Shield + Apron LargeScale->PPE_High Action Proceed with Synthesis (Keep sash at working height) PPE_Std->Action PPE_High->Action

Figure 1: Decision logic for PPE selection based on scale and engineering control validation.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >50mL is spilled outside a hood, evacuate the lab immediately.

  • Absorb: For small hood spills, use vermiculite or chemically treated amine-neutralizing pads .

    • Do NOT use standard paper towels; they increase the surface area for evaporation without neutralizing the base.

  • Neutralize: Apply dilute acetic acid or citric acid to the residue to convert the volatile amine into a non-volatile salt.

Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with:

    • Acids: Causes violent exothermic neutralization.

    • Oxidizers: Can form explosive N-oxides or ignite.

    • Halogenated Solvents: Reaction with dichloromethane (DCM) can be exothermic over time (alkylation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine Derivatives (General Hazard Classifications). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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